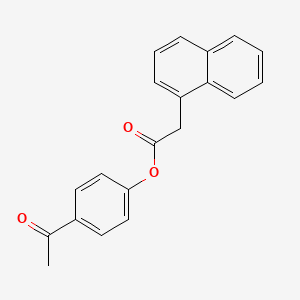

4-acetylphenyl 1-naphthylacetate

Beschreibung

4-Acetylphenyl 1-naphthylacetate is an ester derivative of 1-naphthylacetic acid, where the esterifying alcohol is 4-acetylphenol. Structurally, it consists of a naphthalene moiety linked to an acetylphenyl group via an acetate bridge. For instance, esters of 1-naphthylacetic acid are widely studied for their physicochemical characteristics, including solubility, stability, and reactivity, which are influenced by the substituents on the phenolic group .

Such modifications are critical in applications ranging from agrochemicals to pharmaceuticals, where ester stability and bioavailability are paramount.

Eigenschaften

IUPAC Name |

(4-acetylphenyl) 2-naphthalen-1-ylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c1-14(21)15-9-11-18(12-10-15)23-20(22)13-17-7-4-6-16-5-2-3-8-19(16)17/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNVQCYUWRNQBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetylphenyl 1-naphthylacetate typically involves the esterification of 4-acetylphenol with 1-naphthylacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods: Industrial production of 4-acetylphenyl 1-naphthylacetate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 4-acetylphenyl 1-naphthylacetate can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

Reduction: Reduction of the acetyl group can yield the corresponding alcohol.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, especially at the phenyl and naphthyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

Oxidation: Formation of 4-acetylphenyl 1-naphthylacetic acid.

Reduction: Formation of 4-(1-hydroxyethyl)phenyl 1-naphthylacetate.

Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: 4-acetylphenyl 1-naphthylacetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving esterases and acetyltransferases. Its derivatives could potentially exhibit biological activity, making it a candidate for drug development.

Industry: In the industrial sector, 4-acetylphenyl 1-naphthylacetate is used in the manufacture of specialty chemicals, including dyes, pigments, and polymers. Its unique structural properties make it valuable in the development of new materials with specific characteristics.

Wirkmechanismus

The mechanism of action of 4-acetylphenyl 1-naphthylacetate involves its interaction with various molecular targets, depending on its application. In enzymatic reactions, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of 4-acetylphenol and 1-naphthylacetic acid. The acetyl group can also participate in acetylation reactions, modifying proteins and other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparison

Key structural analogs include 4-biphenylyl 1-naphthylacetate and ethyl 1-naphthylacetate . These compounds differ in the esterifying alcohol, leading to distinct molecular weights and functional properties:

*Exact mass inferred from analogs; acetylphenyl group reduces molecular weight compared to biphenylyl but increases polarity.

Physicochemical Properties

- Stability and Reactivity: The acetylphenyl group enhances polarity and may accelerate hydrolysis relative to ethyl esters due to electron-withdrawing effects. This contrasts with 4-biphenylyl 1-naphthylacetate, where the bulky biphenylyl group likely stabilizes the ester against enzymatic or aqueous degradation . Ethyl 1-naphthylacetate exhibits higher lipophilicity, favoring nonpolar solvents like toluene, but is more prone to hydrolysis than aromatic esters .

Solubility :

Functional and Toxicological Considerations

Enzymatic Interactions :

- While 4-acetylphenyl phosphate (a structurally related compound) demonstrates leaving group tendencies in enzymatic reactions , the acetate ester’s stability in biological systems requires further study. The acetyl group’s electron-withdrawing nature could influence interactions with esterases or phosphatases.

Toxicity :

- Naphthalene derivatives, such as 1-methylnaphthalene, are associated with hematological and respiratory toxicity . Although specific data on 4-acetylphenyl 1-naphthylacetate is lacking, its structural similarity to naphthalene-based compounds warrants caution in handling and application.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.